molecular formula C12H8Cl2N2O2 B8292435 5-Chloro-1-(4-chlorophenacyl)primidin-2-one

5-Chloro-1-(4-chlorophenacyl)primidin-2-one

Cat. No. B8292435
M. Wt: 283.11 g/mol
InChI Key: FMTLRMKZYLLTFX-UHFFFAOYSA-N
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Patent
US04636509

Procedure details

A suspension of 5-chloropyrimidin-2-one (1.202 g) and 2-bromo-4'-chloroacetophenone (2.114 g) in triethylamine (2 ml) and ethanol (20 ml) was stirred at ambient temperature for 75 mins. The resulting suspension was filtered, the solid was washed with water then crystallised from acetone to give the title pyrimidinone (1.973 g,); m.p. 216°-218°; λmaxEtOH 252 nm (ε 22360), 233 nm (ε 2080), λinf 288 nm (ε 1530).
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
2.114 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)=[O:12]>C(N(CC)CC)C.C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
1.202 g
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
2.114 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 75 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
then crystallised from acetone

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.973 g
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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